tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate
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Overview
Description
Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features an azidoethyl group, which can be utilized in various chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-azidoethyl)phenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate bond . The reaction conditions are generally mild, with the reaction being conducted at room temperature to avoid decomposition of the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules through click chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate involves the reactivity of the azido groupThis reaction is highly efficient and selective, making it useful for bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-azidoethyl)carbamate: Similar structure but lacks the phenyl group.
Tert-butyl N-(2-aminoethyl)carbamate: Similar structure but with an amino group instead of an azido group.
Uniqueness
Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate is unique due to the presence of both the azido and phenyl groups. The azido group provides versatility in chemical reactions, while the phenyl group enhances the compound’s stability and reactivity. This combination makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-11-6-4-10(5-7-11)8-9-15-17-14/h4-7H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCACLSJUCPFFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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